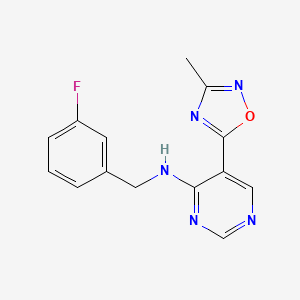

![molecular formula C10H11NO3 B2743680 3-Ethoxy-6-methoxybenzo[D]isoxazole CAS No. 439085-75-3](/img/structure/B2743680.png)

3-Ethoxy-6-methoxybenzo[D]isoxazole

Vue d'ensemble

Description

3-Ethoxy-6-methoxybenzo[D]isoxazole is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used for research purposes and is not intended for human use .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-6-methoxybenzo[D]isoxazole is represented by the SMILES notation: CCOC1=NOC2=C1C=CC(=C2)OC .Chemical Reactions Analysis

Isoxazole synthesis, including that of 3-Ethoxy-6-methoxybenzo[D]isoxazole, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-6-methoxybenzo[D]isoxazole include a molecular weight of 193.20 and a molecular formula of C10H11NO3 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The unique chemistry of isoxazoles continues to lead to some interesting ring-opened products . Therefore, 3-Ethoxy-6-methoxybenzo[D]isoxazole could potentially be used in the field of drug discovery.

Green Chemistry

An impressive chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives using a completely metal-free catalyst . This approach maintains the rule of “Green Chemistry” and atom economy, which could be applicable to 3-Ethoxy-6-methoxybenzo[D]isoxazole.

Anticancer Drug Design

Isoxazoles have been used in the design of anticancer drugs . Given the structural similarity, 3-Ethoxy-6-methoxybenzo[D]isoxazole could potentially be used in the design of new anticancer drugs.

Nanocatalysis

The research interest in nanocatalysis has included isoxazoles . Therefore, 3-Ethoxy-6-methoxybenzo[D]isoxazole could potentially be used in nanocatalysis applications.

Anticonvulsant Activities

Certain isoxazole derivatives have been synthesized and evaluated for their anticonvulsant activities . It’s possible that 3-Ethoxy-6-methoxybenzo[D]isoxazole could be used in similar applications.

Agrochemicals

Isoxazoles have been used in the development of agrochemicals . Given this, 3-Ethoxy-6-methoxybenzo[D]isoxazole could potentially be used in the development of new agrochemicals.

Mécanisme D'action

Orientations Futures

Isoxazoles, including 3-Ethoxy-6-methoxybenzo[D]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing more eco-friendly synthetic strategies and exploring the biological activities of isoxazoles .

Propriétés

IUPAC Name |

3-ethoxy-6-methoxy-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURKVAVUPDGLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-6-methoxybenzo[D]isoxazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)

![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)

![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)

![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2743612.png)

![Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate](/img/structure/B2743613.png)

![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)